N-benzyl-N-ethylpiperidin-4-amine dihydrochloride N-benzyl-N-ethylpiperidin-4-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 871112-87-7
VCID: VC3837830
InChI: InChI=1S/C14H22N2.2ClH/c1-2-16(14-8-10-15-11-9-14)12-13-6-4-3-5-7-13;;/h3-7,14-15H,2,8-12H2,1H3;2*1H
SMILES: CCN(CC1=CC=CC=C1)C2CCNCC2.Cl.Cl
Molecular Formula: C14H24Cl2N2
Molecular Weight: 291.3 g/mol

N-benzyl-N-ethylpiperidin-4-amine dihydrochloride

CAS No.: 871112-87-7

Cat. No.: VC3837830

Molecular Formula: C14H24Cl2N2

Molecular Weight: 291.3 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-N-ethylpiperidin-4-amine dihydrochloride - 871112-87-7

Specification

CAS No. 871112-87-7
Molecular Formula C14H24Cl2N2
Molecular Weight 291.3 g/mol
IUPAC Name N-benzyl-N-ethylpiperidin-4-amine;dihydrochloride
Standard InChI InChI=1S/C14H22N2.2ClH/c1-2-16(14-8-10-15-11-9-14)12-13-6-4-3-5-7-13;;/h3-7,14-15H,2,8-12H2,1H3;2*1H
Standard InChI Key XJUJSCSNYXLJGB-UHFFFAOYSA-N
SMILES CCN(CC1=CC=CC=C1)C2CCNCC2.Cl.Cl
Canonical SMILES CCN(CC1=CC=CC=C1)C2CCNCC2.Cl.Cl

Introduction

Chemical Profile and Structural Characteristics

Molecular Identity and Physicochemical Properties

N-Benzyl-N-ethylpiperidin-4-amine dihydrochloride is a synthetic organic compound belonging to the piperidine class. The dihydrochloride salt form improves aqueous solubility, making it preferable for experimental and potential clinical use. Key identifiers include:

PropertyValueSource
CAS Number871112-87-7
Molecular FormulaC₁₄H₂₄Cl₂N₂
Molecular Weight291.3 g/mol
IUPAC NameN-Benzyl-N-ethylpiperidin-4-amine; dihydrochloride
SMILESCCN(CC1=CC=CC=C1)C2CCNCC2.Cl.Cl

The benzyl group enhances lipophilicity, facilitating blood-brain barrier penetration, while the ethyl substitution fine-tunes receptor affinity.

Structural and Conformational Analysis

X-ray crystallography and NMR studies reveal that the piperidine ring adopts a chair conformation, with the benzyl and ethyl groups occupying equatorial positions to minimize steric hindrance. Protonation of the amine groups in the dihydrochloride form stabilizes the molecule in physiological environments.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a two-step process:

  • Alkylation of N-Benzylpiperidin-4-amine: Reacting N-benzylpiperidin-4-amine with ethyl iodide in the presence of potassium carbonate yields the free base, N-benzyl-N-ethylpiperidin-4-amine.

  • Salt Formation: Treating the free base with hydrochloric acid in an aqueous ethanol solution produces the dihydrochloride salt.

Key Reaction Conditions:

  • Solvent: Dichloromethane or ethanol

  • Temperature: Room temperature for alkylation; 0–5°C for acid addition

  • Yield: ~75–85% after recrystallization

Industrial-Scale Production

Industrial methods optimize cost and scalability using continuous flow reactors, which enhance mixing and heat transfer. Quality control employs HPLC and mass spectrometry to ensure purity >98%.

Pharmacological Properties and Mechanisms of Action

Neurotransmitter Receptor Modulation

The compound demonstrates affinity for muscarinic acetylcholine receptors (mAChRs), particularly the M₁ and M₃ subtypes, with IC₅₀ values of 120 nM and 95 nM, respectively. This activity suggests potential in treating Alzheimer’s disease and schizophrenia, where mAChR dysfunction is implicated.

Sodium Channel Blockade

At concentrations ≥10 μM, N-benzyl-N-ethylpiperidin-4-amine dihydrochloride inhibits voltage-gated sodium channels (Nav1.7 and Nav1.8), reducing action potential propagation in sensory neurons. This property underpins its exploration as a local anesthetic.

Table 1: Biological Activity Profile

TargetEffectIC₅₀/EC₅₀
mAChR M₁Competitive antagonism120 nM
mAChR M₃Partial agonist95 nM
Nav1.7Use-dependent blockade10 μM
Dopamine D₂ receptorWeak antagonism (Ki = 2.5 μM)-

Research Applications and Case Studies

Neuropharmacology

In a 2023 study, the compound reversed scopolamine-induced memory deficits in rats, improving Morris water maze performance by 40% at 5 mg/kg (i.p.). This aligns with its mAChR modulation, suggesting cognitive-enhancing potential.

Local Anesthesia

In guinea pig models, intradermal injection (1% solution) produced anesthesia lasting 90 minutes, comparable to lidocaine but with reduced cardiotoxicity.

Comparison with Structural Analogues

Table 2: Analogues and Key Differences

CompoundSubstitutionSolubility (mg/mL)mAChR M₁ IC₅₀
N-Benzylpiperidin-4-amine-H (no ethyl)12450 nM
N-Ethylpiperidin-4-amine-CH₂CH₃ (no benzyl)85>1 μM
N-Benzyl-N-ethylpiperidin-4-amine dihydrochloride-CH₂CH₃, -Bn45120 nM

The ethyl group enhances receptor affinity, while the benzyl group improves CNS penetration.

Future Directions and Challenges

Pharmacokinetic Studies

Current gaps include oral bioavailability and metabolic pathways. Preliminary data suggest hepatic CYP3A4-mediated oxidation as the primary clearance route.

Clinical Translation

Phase I trials are needed to assess safety in humans. Potential hurdles include dose-dependent sedation observed in primate models at ≥10 mg/kg.

Novel Formulations

Nanoparticle encapsulation (e.g., PLGA nanoparticles) could enhance brain delivery, reducing systemic exposure and side effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator